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Compound of Interest

Compound Name: ML-290

Cat. No.: B609136 Get Quote

This guide provides a detailed comparison of ML-290, a pioneering small-molecule agonist of

the Relaxin Family Peptide Receptor 1 (RXFP1), with its successor clinical candidate,

AZD5462. The natural ligand, human relaxin-2 (H2 relaxin), is included as a benchmark for

activity. This document is intended for researchers, scientists, and drug development

professionals interested in the therapeutic potential of RXFP1 activation.

Activation of RXFP1, a G-protein-coupled receptor (GPCR), is associated with significant

therapeutic effects, including anti-fibrotic, vasodilatory, and anti-inflammatory properties.[1][2][3]

While the native peptide ligand relaxin has shown promise in clinical trials for conditions like

acute heart failure, its short half-life necessitates continuous infusion.[4][5] This limitation has

driven the discovery of stable, orally bioavailable small-molecule agonists.

ML-290 was the first potent and selective small-molecule agonist of human RXFP1 to be

disclosed.[1][4] It was identified through a high-throughput screening campaign and serves as

a crucial tool for studying RXFP1 activation.[2][4] Subsequent optimization of ML-290 by

AstraZeneca led to the development of AZD5462, the first orally administered small-molecule

RXFP1 agonist to enter clinical trials.[2][3]

Performance and Efficacy Comparison
The primary measure of agonist performance is the activation of downstream signaling

pathways upon receptor binding. For RXFP1, key signaling readouts include the accumulation

of cyclic adenosine monophosphate (cAMP), cyclic guanosine monophosphate (cGMP), and

the phosphorylation of extracellular signal-regulated kinase (ERK1/2).
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ML-290 is characterized as a biased allosteric agonist.[6] In HEK-RXFP1 cells, it stimulates

cAMP accumulation but not ERK1/2 phosphorylation.[6] However, in primary human vascular

cells that endogenously express RXFP1, ML-290 induces both cAMP and cGMP accumulation.

[6] AZD5462, an optimized successor to ML-290, demonstrates a highly similar downstream

signaling profile to the native H2 relaxin and enhances ERK phosphorylation.[6][7][8]

In Vitro Activity Data
The following table summarizes the in vitro potency and efficacy of H2 relaxin, ML-290, and

AZD5462 in activating RXFP1 signaling pathways.

Compound Assay Cell Line
Potency
(pEC50 / EC50)

Efficacy
(Emax)

H2 Relaxin
cAMP

Accumulation
HEK-RXFP1

pEC50: 10.3 ±

0.1

129.0 ± 5.8% (of

Forskolin

response)

ML-290
cAMP

Accumulation
HEK-RXFP1 EC50: 94 nM

Similar to H2

Relaxin

cAMP

Accumulation
HEK-RXFP1 pEC50: 6.4 ± 0.1

113.3 ± 1.8% (of

Forskolin

response)

AZD5462
cAMP

Accumulation
CHO-hRXFP1 pEC50: 7.7 -

cAMP

Accumulation
HEK-hRXFP1 pEC50: 7.4 -

cGMP

Production
- EC50: 50 nM -

ERK

Phosphorylation
- EC50: 6.3 nM -

Data sourced from multiple studies. Note that assay conditions and cell lines can influence

absolute values.[6][7][9]
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Pharmacokinetic Properties
A major goal in developing small-molecule agonists is to achieve favorable pharmacokinetic

profiles suitable for chronic dosing. ML-290 demonstrated good metabolic stability and in vivo

pharmacokinetics, paving the way for further development.[4] AZD5462 was specifically

optimized to improve upon the metabolic stability and solubility of the ML-290 series.[2]

Compound Species Administration Half-life (t½)
Oral
Bioavailability
(F)

ML-290 Mouse IP ~8 hours -

AZD5462 Rat IV / Oral 1.2 h / 2.9 h 58%

Cynomolgus

Monkey
IV / Oral 4.7 h / 7.2 h 12%

Data sourced from published preclinical studies.[7]

Signaling Pathways and Experimental
Methodologies
Understanding the mechanism of action requires a clear view of the signaling cascades and

the experimental methods used to measure them.

RXFP1 Signaling Pathway
RXFP1 activation initiates a complex network of intracellular signals. The receptor couples to

multiple G-proteins, including Gαs, Gαi, and Gαo, leading to the modulation of adenylyl cyclase

and the production of cAMP.[10][11] Additionally, RXFP1 signaling involves the PI3K/Akt

pathway and the generation of nitric oxide (NO), which subsequently increases cGMP levels.[6]

Some pathways, like ERK1/2 activation, can be engaged in a cell-type-dependent and agonist-

biased manner.[6]
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Caption: RXFP1 receptor signaling cascade.
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Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of findings. Below are

summarized protocols for key functional assays.

cAMP Accumulation Assay
This assay is the primary method for identifying and characterizing RXFP1 agonists, as the

receptor robustly couples to Gαs to produce cAMP.[10][12]

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human RXFP1

receptor (HEK293-RXFP1) are cultured in appropriate media.[12]

Seeding: Cells are seeded into 384-well or 1536-well plates and allowed to attach overnight.

[10]

Agonist Stimulation:

The culture medium is removed.

A phosphodiesterase (PDE) inhibitor (e.g., Ro 20-1724) is added to prevent cAMP

degradation and amplify the signal.[10][12]

Cells are then stimulated with various concentrations of the test agonist (e.g., ML-290,

AZD5462) or a control (e.g., H2 relaxin, forskolin) for a defined period (e.g., 30 minutes) at

37°C.[10]

Detection:

Cells are lysed.

The intracellular cAMP concentration is quantified using a detection kit, commonly a

Homogeneous Time-Resolved Fluorescence (HTRF) assay.[10][12] This technology uses

a competitive immunoassay format between native cAMP produced by the cells and a

labeled cAMP analog.

Data Analysis: The HTRF signal is used to calculate the cAMP concentration. Dose-

response curves are generated by plotting the cAMP level against the logarithm of the
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agonist concentration to determine EC50 and Emax values.[10]
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Caption: Workflow for a typical cAMP accumulation assay.

ERK1/2 Phosphorylation (pERK) Assay
This assay measures the activation of the MAP kinase pathway, which can be indicative of

biased agonism.

Cell Culture and Seeding: Cells (e.g., HEK293-RXFP1 or primary cells) are seeded in multi-

well plates (e.g., 6-well plates).[13]

Serum Starvation: To minimize basal ERK phosphorylation, cells are typically serum-starved

for 4-12 hours prior to the experiment.[13]

Agonist Stimulation: Cells are stimulated with the agonist at desired concentrations for a

specific time, typically peaking around 5-15 minutes.[13][14]

Lysis: The stimulation is stopped by placing the plate on ice and lysing the cells directly in a

sample buffer (e.g., 2x SDS gel loading buffer).[13]

Detection (Western Blotting):

Cell lysates are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

[15]

The membrane is blocked and then incubated with a primary antibody specific for

phosphorylated ERK1/2 (p-ERK).[15]

A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.

The membrane is also probed with an antibody for total ERK1/2 to normalize the data.[15]

Data Analysis: Band intensities are quantified using densitometry. The ratio of p-ERK to total

ERK is calculated to determine the fold-change over baseline.[15]

Conclusion
The development of small-molecule RXFP1 agonists represents a significant advancement in

harnessing the therapeutic potential of the relaxin system. ML-290 was a foundational
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discovery, providing a critical chemical probe and a starting point for medicinal chemistry

optimization.[1] The subsequent development of AZD5462, with its improved drug-like

properties and progression into clinical trials, highlights the therapeutic promise of this class of

molecules for chronic conditions such as heart failure.[2][7] Future research will likely focus on

further refining the selectivity and signaling bias of these compounds to maximize therapeutic

benefit while minimizing potential side effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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